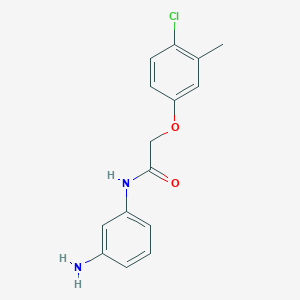

N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide

Descripción

Overview of N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide

This compound is an organic compound that belongs to the class of aromatic acetamides, specifically categorized within the phenoxy acetamide derivatives family. The compound possesses the molecular formula C15H15ClN2O2 and exhibits a molecular weight of 290.74-290.75 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1019456-55-3, which serves as its unique identifier in chemical databases and literature.

The structural architecture of this compound features several distinctive chemical moieties that contribute to its overall properties and reactivity. The molecule contains an aminophenyl group attached to an acetamide linkage, which is further connected to a chloro-methylphenoxy substituent. This particular arrangement places the compound within the broader category of aromatic amines, acetamides, and phenoxy derivatives, making it a versatile intermediate for various chemical transformations.

The compound's Simplified Molecular Input Line Entry System representation is documented as O=C(NC1=CC=CC(N)=C1)COC2=CC=C(Cl)C(C)=C2, which provides a standardized method for representing its molecular structure in computational chemistry applications. This notation clearly delineates the connectivity between the various functional groups and serves as a foundation for molecular modeling and property prediction studies.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of phenoxy acetamide research, which has its roots in the systematic exploration of phenolic derivatives and their acetamide counterparts. The foundational work in phenoxy acetic acid synthesis, as documented in recent comprehensive reviews, demonstrates that phenoxy acetic acid can be readily prepared through the reaction of phenol with chloroacetic acid in the presence of sodium hydroxide solution. This fundamental synthetic approach has served as the cornerstone for the development of more complex phenoxy acetamide derivatives.

The historical progression of phenoxy acetamide chemistry reveals a systematic evolution from simple phenoxy acetic acids to sophisticated acetamide derivatives with enhanced biological and chemical properties. Research groups have documented the synthesis of various phenoxy oxazolines beginning with substituted phenols and chloroacetic acid, utilizing acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids. These methodological advances have provided the synthetic foundation necessary for the preparation of compounds like this compound.

Contemporary research efforts have focused on the development of novel phenoxy acetamide derivatives with specific structural modifications designed to enhance their chemical properties and potential applications. The synthesis of phenoxy thiazole derivatives and other related compounds has demonstrated the versatility of the phenoxy acetamide framework and its capacity for structural elaboration. This historical context provides the foundation for understanding the significance of this compound within the broader landscape of phenoxy acetamide chemistry.

Significance in Organic and Medicinal Chemistry

This compound occupies a significant position within organic and medicinal chemistry due to its structural features that enable diverse chemical transformations and potential biological activities. The compound's classification as an aromatic amine, acetamide, and phenoxy derivative positions it at the intersection of multiple important chemical families, each contributing unique properties and reactivity patterns. This multifaceted nature makes the compound particularly valuable for applications in coupling reactions, pharmaceutical molecular modification, and functional material synthesis.

Recent investigations into phenoxy acetamide derivatives have revealed their considerable potential in medicinal chemistry applications, particularly in the development of compounds with anti-proliferative and apoptotic activities. The structural framework present in this compound provides multiple sites for chemical modification, enabling the systematic exploration of structure-activity relationships in biological systems. The presence of both amino and chloro substituents offers opportunities for selective chemical transformations that can modulate the compound's biological properties.

The significance of this compound extends beyond its immediate applications to its role as a synthetic intermediate in the preparation of more complex molecular architectures. Research has demonstrated that phenoxy acetamide derivatives can undergo various chemical reactions, including reduction of nitro groups to amino groups, substitution reactions involving chloro groups, and hydrolysis of acetamide moieties. These transformation capabilities position this compound as a versatile building block for synthetic organic chemistry.

Furthermore, the compound's potential applications in materials science represent an emerging area of significance. The ability to incorporate this molecule into polymer systems or as a component in specialized coatings demonstrates its utility beyond traditional pharmaceutical applications. The structural complexity and functional group diversity present in the molecule provide opportunities for developing novel materials with specific properties tailored to particular applications.

| Application Area | Specific Use | Key Properties |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediate | Aromatic amine functionality |

| Organic Synthesis | Coupling reactions | Multiple reactive sites |

| Materials Science | Polymer incorporation | Structural complexity |

| Chemical Biology | Molecular probes | Functional group diversity |

Objectives and Scope of the Review

The primary objective of this comprehensive review is to provide a detailed examination of this compound from multiple scientific perspectives, encompassing its chemical properties, synthetic methodologies, and potential applications across various fields of chemistry. This analysis aims to consolidate the available scientific literature and technical data to present a cohesive understanding of this compound's significance within the broader context of phenoxy acetamide chemistry. The review seeks to establish a foundation for future research directions and applications by thoroughly documenting the current state of knowledge regarding this important chemical entity.

The scope of this review encompasses the fundamental chemical characterization of this compound, including its molecular structure, physical properties, and chemical behavior under various conditions. The analysis extends to the synthetic approaches available for preparing this compound, with particular attention to the methodological considerations that influence yield, purity, and scalability of production processes. The review also addresses the compound's position within the broader family of phenoxy acetamide derivatives and its relationships to structurally similar compounds.

Special emphasis is placed on the compound's potential applications in organic synthesis, medicinal chemistry, and materials science, with detailed consideration of the structural features that enable these diverse applications. The review examines the chemical transformations that this compound can undergo, providing insights into its utility as a synthetic intermediate and its potential for further chemical elaboration. Additionally, the analysis considers the compound's role in contemporary research trends within phenoxy acetamide chemistry and its contribution to the development of new synthetic methodologies.

The review methodology involves comprehensive analysis of published scientific literature, chemical databases, and technical documentation to ensure accurate and complete coverage of available information about this compound. The approach emphasizes critical evaluation of data quality and source reliability to provide authoritative information that can serve as a reference for researchers working in related areas. The scope deliberately focuses on scientific and technical aspects while excluding clinical or therapeutic considerations to maintain clear boundaries around the chemical and synthetic aspects of this compound.

| Review Aspect | Coverage Scope | Information Sources |

|---|---|---|

| Chemical Properties | Molecular structure, physical characteristics | Chemical databases, supplier specifications |

| Synthetic Methods | Preparation techniques, reaction conditions | Scientific literature, technical documentation |

| Applications | Organic synthesis, medicinal chemistry, materials | Research publications, patent literature |

| Related Compounds | Structural analogs, derivative chemistry | Chemical registries, comparative studies |

Propiedades

IUPAC Name |

N-(3-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-10-7-13(5-6-14(10)16)20-9-15(19)18-12-4-2-3-11(17)8-12/h2-8H,9,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJGDERRJYELJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide typically involves the reaction of 3-aminophenylamine with 4-chloro-3-methylphenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce amines or alcohols

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

The compound serves as a precursor for synthesizing bioactive molecules with potential therapeutic properties. It can be modified to produce derivatives that may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities. For instance, the chloro-substituted phenoxy group can enhance the compound's interaction with biological targets, making it a candidate for drug development aimed at treating various diseases.

Mechanism of Action

The mechanism of action typically involves the compound interacting with specific enzymes or receptors in biological systems. This interaction can modulate the activity of these targets, leading to desired therapeutic effects. Detailed studies are required to elucidate these pathways further.

Biological Studies

Biological Assays

N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide is utilized in biological assays to investigate enzyme activities and protein interactions. It acts as a probe or reagent, facilitating the study of biochemical processes and contributing to the understanding of disease mechanisms.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of this compound can inhibit specific enzymes linked to metabolic disorders. For example, certain modifications have shown promise in targeting 11β-HSD1, an enzyme involved in cortisol metabolism, which is relevant for conditions like obesity and diabetes .

Materials Science

Development of Novel Materials

This compound can be explored for developing advanced materials with unique properties, such as polymers or coatings. Its chemical structure allows for modifications that can tailor material characteristics for specific applications, including improved thermal stability or enhanced mechanical properties.

Chemical Reactions and Synthesis

Synthetic Routes

The synthesis of this compound involves several key steps:

- Preparation of 4-chloro-3-methylphenol: This is achieved through chlorination processes.

- Formation of Phenoxyacetic Acid: The phenol reacts with chloroacetic acid under basic conditions.

- Amidation Reaction: The resulting acid is coupled with 3-nitroaniline using coupling agents like DCC .

Mecanismo De Acción

The mechanism of action of N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

Key Observations :

- Melting Points: Higher melting points (e.g., 255–269°C in quinazolinone derivatives ) correlate with extended aromatic systems, enhancing crystallinity.

- Solubility: The 3-aminophenyl group in the target compound likely improves aqueous solubility compared to halogenated or methoxylated analogs (e.g., N-(3-chloro-4-fluorophenyl) derivatives ).

Actividad Biológica

N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an aminophenyl group linked to a chloro-substituted phenoxy group through an acetamide moiety. Its molecular formula is C₁₅H₁₅ClN₂O₂, with a molecular weight of 290.74 g/mol . The presence of chlorine and the acetamide functional group are significant for its biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. This compound may modulate the activity of these targets, leading to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds within the acetamide class, particularly those with halogen substitutions like chlorine, exhibit enhanced antimicrobial properties. For instance, studies have shown that chloroacetamides can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while demonstrating moderate effectiveness against Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus, E. coli | TBD |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | TBD |

| N-(2-hydroxyphenyl)acetamide | Candida albicans | No activity |

| 2-Chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | 96.6% inhibition |

Anticancer Potential

The anticancer properties of this compound are under investigation, with preliminary studies suggesting it may inhibit cancer cell proliferation. Similar compounds have shown promising results against various cancer cell lines, indicating that structural modifications can significantly influence their efficacy .

Case Study: Anticancer Activity Assessment

In a study exploring the structure-activity relationship (SAR) of chloro-substituted phenyl compounds, it was found that the presence of electronegative groups like chlorine is essential for eliciting antiproliferative activity against cancer cell lines . The specific IC50 values for related compounds indicate varying degrees of potency, with some exhibiting significant growth inhibition in colon carcinoma cell lines.

Toxicity and Pharmacokinetics

Evaluating the toxicity profile is crucial for any potential therapeutic application. Initial cytotoxicity assessments suggest favorable outcomes for this compound, indicating low toxicity levels in vitro. Further pharmacokinetic studies are necessary to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis approach is typically employed:

Substitution Reaction : React 4-chloro-3-methylphenol with a halogenated acetylating agent (e.g., chloroacetyl chloride) under alkaline conditions (e.g., K₂CO₃) to form the phenoxy-acetate intermediate.

Amination : Introduce the 3-aminophenyl group via nucleophilic substitution or condensation. For example, coupling the phenoxy-acetate intermediate with 3-nitroaniline followed by catalytic hydrogenation to reduce the nitro group to an amine .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry, temperature (e.g., 60–80°C for amination), and catalysts (e.g., Pd/C for hydrogenation) to improve yield .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amine functionality (e.g., δ ~6.5–7.5 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching C₁₅H₁₄ClN₂O₂).

- X-ray Crystallography : For unambiguous structural determination. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and hydrogen bonding networks .

- HPLC-PDA : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Experimental Design :

Structural Analogues : Synthesize derivatives with variations in the chloro-methylphenoxy or aminophenyl groups (e.g., replacing Cl with F or altering substituent positions).

In Vitro Assays : Test against target proteins (e.g., sodium channels, kinases) using fluorescence-based binding assays or enzyme inhibition assays. For example, patch-clamp studies to assess sodium channel modulation, as seen in structurally related acetamides .

Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes and affinity to receptors (e.g., homology modeling based on PDB templates).

- Data Analysis : Compare IC₅₀ values and docking scores to identify critical substituents. Use ANOVA to assess significance of structural modifications .

Q. How can contradictory results in biological activity data be resolved?

- Troubleshooting Steps :

Purity Verification : Re-analyze compound batches via HPLC-MS to rule out impurities (>99% purity required).

Assay Reproducibility : Repeat assays under standardized conditions (e.g., pH, temperature, cell passage number).

Orthogonal Assays : Validate activity using alternative methods (e.g., SPR for binding affinity if fluorescence assays are inconsistent).

Metabolite Screening : Assess stability in assay media (e.g., LC-MS to detect degradation products).

- Case Study : Inconsistent sodium channel inhibition data may arise from compound aggregation; use dynamic light scattering (DLS) to detect aggregates .

Q. What computational strategies are effective for predicting the compound’s metabolic pathways and toxicity?

- Approaches :

- In Silico Metabolism : Use software like StarDrop or ADMET Predictor to identify probable Phase I/II metabolites (e.g., hydroxylation of the phenyl ring or acetylation of the amine).

- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity, mutagenicity, and hERG inhibition.

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .

Q. How can the compound’s crystal structure be determined, and what insights does it provide?

- Protocol :

Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane) or slow evaporation (toluene).

Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution X-ray diffraction.

Refinement : Process data with SHELXL (SHELX suite) to resolve hydrogen bonding (e.g., N–H···O interactions) and packing motifs.

- Insights : Crystal structure reveals planarity of the acetamide group and dihedral angles between aromatic rings, critical for understanding conformational flexibility and intermolecular interactions .

Q. What methodologies are recommended for investigating the compound’s stability under varying storage conditions?

- Stability Protocol :

Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 1–4 weeks.

Analysis : Monitor degradation via UPLC-MS and identify degradation products (e.g., hydrolysis of the acetamide bond).

Kinetic Modeling : Use Arrhenius equation to extrapolate shelf-life at 25°C.

- Outcome : Optimize storage conditions (e.g., desiccated, -20°C) based on degradation pathways .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding data?

- Resolution Strategies :

Conformational Sampling : Use MD simulations (e.g., 100 ns trajectories) to explore ligand flexibility missed in docking.

Solvent Effects : Recalculate binding free energies with explicit solvent models (e.g., MM-PBSA).

Protonation States : Verify dominant ionization states at assay pH using MarvinSketch.

- Example : If docking predicts high affinity but assays show weak activity, check for tautomerism or incorrect protonation of the amine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.